Cas no 1481461-65-7 (5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide)

5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide is a specialized benzamide derivative featuring a chloro-substituted aromatic ring, a methoxy group, and a unique N-cyclopentyl-N-cyanomethyl substitution pattern. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which may facilitate interactions with biological targets. The presence of the electron-withdrawing cyano group and the sterically defined cyclopentyl moiety enhances its potential as a scaffold for drug discovery. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of bioactive molecules. The compound is typically characterized by high purity and stability under standard storage conditions.
5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide structure
1481461-65-7 structure
Product name:5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
CAS No:1481461-65-7
MF:C15H17ClN2O2
Molecular Weight:292.760682821274
CID:5451793
PubChem ID:64473639

5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • 1481461-65-7
    • EN300-26680106
    • Z1233173107
    • 5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
    • AKOS013797542
    • 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
    • インチ: 1S/C15H17ClN2O2/c1-20-14-7-6-11(16)10-13(14)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
    • InChIKey: KABGERQSQSSYGL-UHFFFAOYSA-N
    • SMILES: C(N(CC#N)C1CCCC1)(=O)C1=CC(Cl)=CC=C1OC

計算された属性

  • 精确分子量: 292.0978555g/mol
  • 同位素质量: 292.0978555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 387
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 53.3Ų

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 500.2±50.0 °C(Predicted)
  • 酸度系数(pKa): -2.10±0.20(Predicted)

5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26680106-0.1g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
0.1g
$427.0 2025-03-20
Enamine
EN300-26680106-2.5g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
2.5g
$949.0 2025-03-20
Enamine
EN300-26680106-5g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 90%
5g
$1406.0 2023-09-12
Enamine
EN300-26680106-0.5g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
0.5g
$465.0 2025-03-20
Enamine
EN300-26680106-1.0g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
1.0g
$485.0 2025-03-20
Enamine
EN300-26680106-5.0g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
5.0g
$1406.0 2025-03-20
Enamine
EN300-26680106-0.05g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
0.05g
$407.0 2025-03-20
Enamine
EN300-26680106-10g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 90%
10g
$2085.0 2023-09-12
Enamine
EN300-26680106-0.25g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 95.0%
0.25g
$447.0 2025-03-20
Enamine
EN300-26680106-1g
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
1481461-65-7 90%
1g
$485.0 2023-09-12

5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide 関連文献

5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamideに関する追加情報

Introduction to 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide (CAS No. 1481461-65-7)

5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide, with the CAS number 1481461-65-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide features a benzamide core substituted with a chloro group at the 5-position, a cyanomethyl group at the nitrogen position, and a cyclopentyl side chain. The presence of these functional groups imparts unique chemical and biological properties to the molecule, which are being explored for their pharmacological relevance.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways. The benzamide moiety, in particular, is well-known for its role in drug design due to its ability to interact with biological targets such as enzymes and receptors. The addition of a chloro group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

The cyanomethyl group introduces a polar moiety that can participate in hydrogen bonding interactions, further influencing the compound's solubility and binding affinity. Additionally, the cyclopentyl side chain provides steric bulk, which can affect the compound's orientation and binding mode within biological targets. These structural features make 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide a versatile scaffold for designing drugs with tailored properties.

Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, research has indicated that derivatives of benzamide can exhibit anti-inflammatory, analgesic, and anticancer properties. The specific arrangement of functional groups in 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide suggests that it may interfere with key signaling pathways involved in these conditions.

One area of particular interest is the compound's potential role in modulating enzyme activity. Enzymes are critical targets for many drugs, and understanding how small molecules interact with them can lead to the development of more effective therapeutics. The chloro and cyanomethyl groups in 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide may serve as key interaction points with enzyme active sites, influencing catalytic activity and substrate binding.

In addition to its enzymatic interactions, this compound may also influence receptor binding. Receptors are another major class of biological targets, and modulating their activity can have significant therapeutic effects. The structural features of 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide suggest that it could bind to various receptor types, potentially leading to effects such as pain relief or anti-inflammatory action.

The synthesis of 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of each functional group must be carefully controlled to avoid unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.

The pharmacokinetic properties of this compound are also an important consideration in its development. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated to determine its suitability for therapeutic use. Preliminary studies have suggested that the structural features of 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide may contribute to favorable pharmacokinetic profiles, including good solubility and bioavailability.

Evaluation of the compound's safety profile is another critical step in its development. In vitro and in vivo studies are conducted to assess potential toxicity and side effects. These studies help identify any risks associated with the compound and guide further development efforts.

The potential therapeutic applications of 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide are diverse. It shows promise in treating conditions such as inflammation, pain disorders, and even certain types of cancer. The ability to modulate biological pathways suggests that this compound could be developed into a broad-spectrum therapeutic agent.

Ongoing research continues to explore new derivatives and analogs of this compound to enhance its efficacy and safety. By modifying specific functional groups or introducing new ones, researchers aim to develop more potent and selective drugs with fewer side effects.

The role of computational chemistry in drug design cannot be overstated. Molecular modeling techniques are used to predict how 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide interacts with biological targets at the atomic level. These predictions guide experimental efforts and help optimize the compound's structure for better performance.

In conclusion, 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide (CAS No. 1481461-65-7) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it a versatile scaffold for designing drugs with tailored properties. Ongoing studies continue to uncover its therapeutic applications and optimize its synthesis for clinical use.

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